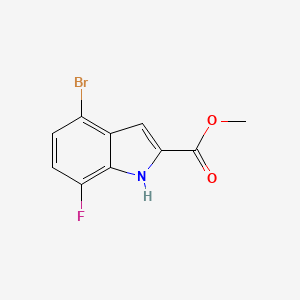

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

Description

Properties

CAS No. |

1427380-14-0 |

|---|---|

Molecular Formula |

C10H7BrFNO2 |

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |

InChI Key |

VHQGCQIAMPJJOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and strategic application in research and development.

Introduction: The Indole Scaffold and the Influence of Halogenation

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with a wide range of biological targets.

The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can profoundly modulate a molecule's physicochemical and pharmacological properties. In the case of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the presence of these two different halogens at specific positions offers a unique combination of effects:

-

Bromine at the 4-position: This provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.

-

Fluorine at the 7-position: The high electronegativity of fluorine can influence the acidity of the indole N-H, alter the molecule's lipophilicity and metabolic stability, and potentially enhance binding interactions with target proteins.

This guide will delve into the chemical properties of this intriguing molecule, propose a viable synthetic route, predict its spectroscopic characteristics, and explore its potential reactivity and applications in drug discovery.

Physicochemical and Safety Profile

While extensive experimental data for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is not widely published, key properties can be summarized from available supplier information.

| Property | Value | Reference(s) |

| CAS Number | 1427380-14-0 | [1][2] |

| Molecular Formula | C₁₀H₇BrFNO₂ | [1][2] |

| Molecular Weight | 272.07 g/mol | [3] |

| Physical Form | Solid | [1][2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Safety Information | Signal Word: WarningHazard Statements: H315, H319, H335Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501 | [1][2] |

Proposed Synthesis of Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

A plausible and efficient synthesis of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate can be designed based on the well-established Fischer indole synthesis[4][5][6]. This multi-step process, outlined below, utilizes readily available starting materials and follows a reaction sequence that is well-documented for similar halogenated indoles.

Caption: Proposed synthetic workflow for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of (3-Bromo-6-fluorophenyl)hydrazine

-

Diazotization: Dissolve 3-bromo-6-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution. The resulting hydrazine will precipitate as its hydrochloride salt.

-

Isolate the precipitate by filtration, wash with cold water, and then neutralize with a base (e.g., sodium bicarbonate) to obtain the free hydrazine.

Step 2: Fischer Indole Synthesis to form 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid

-

Hydrazone Formation and Cyclization: In a suitable solvent such as ethanol or glacial acetic acid, react the (3-bromo-6-fluorophenyl)hydrazine with methyl pyruvate.

-

Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.

-

Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). This step involves the formation of the hydrazone, followed by a[7][7]-sigmatropic rearrangement and cyclization to form the indole ring[4][5].

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Isolate the solid by filtration and purify by recrystallization or column chromatography to yield 4-bromo-7-fluoro-1H-indole-2-carboxylic acid.

Step 3: Esterification to Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

-

Suspend the 4-bromo-7-fluoro-1H-indole-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate.

Predicted Spectroscopic Characteristics

¹H NMR (in DMSO-d₆):

-

N-H proton: A broad singlet is expected in the downfield region, typically around δ 11.5-12.5 ppm.

-

Aromatic protons: Two doublets or doublet of doublets are expected in the aromatic region (δ 7.0-8.0 ppm) for the protons at the C-5 and C-6 positions, showing coupling to each other and potentially long-range coupling to the fluorine atom.

-

C-3 proton: A singlet is expected around δ 7.0-7.5 ppm.

-

Methyl ester protons: A sharp singlet for the -OCH₃ group will appear upfield, around δ 3.8-4.0 ppm.

¹³C NMR (in DMSO-d₆):

-

Carbonyl carbon: The ester carbonyl carbon is expected to resonate around δ 160-165 ppm.

-

Aromatic carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and coupling (C-F coupling).

-

Methyl ester carbon: The -OCH₃ carbon will be observed around δ 52-55 ppm.

Infrared (IR) Spectroscopy:

-

N-H stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the indole N-H stretch.

-

C=O stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-Br and C-F stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom, with approximately equal intensities. The high-resolution mass spectrum should confirm the elemental composition of C₁₀H₇BrFNO₂.

Chemical Reactivity and Synthetic Utility

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate possesses several reactive sites that can be selectively functionalized to generate a library of diverse derivatives.

Caption: Key reactive sites and potential transformations of the title compound.

Palladium-Catalyzed Cross-Coupling at the C-4 Position

The bromine atom at the C-4 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. This is a powerful strategy for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will yield 4-aryl or 4-vinyl substituted indoles.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, provides access to 4-alkynyl indoles.

-

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce vinyl groups at the C-4 position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling with primary or secondary amines, leading to 4-aminoindole derivatives.

Reactions at the Indole Nitrogen

The indole N-H is acidic and can be deprotonated with a suitable base to form the corresponding anion, which is a good nucleophile.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) will yield N-alkylated products.

-

N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides.

Modification of the Methyl Ester

The methyl ester at the C-2 position is another versatile functional group.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides.

-

Amidation: The ester can be converted directly to an amide by heating with an amine, or more commonly, by first hydrolyzing to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., HATU, EDC).

Potential Applications in Drug Discovery

While there are no specific reports on the biological activity of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the indole-2-carboxylate scaffold and its halogenated derivatives are prevalent in a wide range of biologically active molecules. This suggests that the title compound is a promising starting point for the development of novel therapeutics.

-

Enzyme Inhibitors: Substituted indole-2-carboxylic acids and their derivatives have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy[11]. They have also shown potential as HIV-1 integrase inhibitors[12].

-

Receptor Modulators: The indole scaffold is a common feature in ligands for a variety of receptors. For example, substituted indole-2-carboxamides have been developed as allosteric modulators for the cannabinoid CB1 receptor[10][13].

-

Anticonvulsant Agents: Certain indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, showing potential as anticonvulsant agents[14].

-

Antiproliferative Agents: Indole-2-carboxamide derivatives have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines, acting as dual inhibitors of EGFR and CDK2[7].

The presence of the 4-bromo and 7-fluoro substituents on the indole ring of the title compound provides unique opportunities to fine-tune the electronic and steric properties of new drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Directions

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is a synthetically versatile molecule with significant potential for applications in drug discovery and materials science. Although specific experimental data for this compound is scarce, its chemical properties and reactivity can be reliably predicted based on established principles of organic chemistry and data from closely related analogues.

The proposed synthetic route via the Fischer indole synthesis offers a practical approach to obtaining this compound. Its multiple reactive sites—the C-4 bromine, the indole nitrogen, and the C-2 methyl ester—provide a rich platform for chemical diversification.

Future research should focus on the following areas:

-

Execution and Optimization of the Proposed Synthesis: The proposed synthetic route should be experimentally validated and optimized for yield and purity.

-

Full Spectroscopic Characterization: A complete spectroscopic analysis (NMR, IR, MS) of the synthesized compound is necessary to confirm its structure and provide a reference for future studies.

-

Exploration of its Chemical Reactivity: A systematic investigation of the reactivity of the compound at its various functional groups will expand its utility as a chemical building block.

-

Synthesis and Biological Evaluation of Derivatives: The synthesis of a library of derivatives through the reactions outlined in this guide, followed by screening for biological activity, could lead to the discovery of novel therapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and scientists to begin their exploration of the chemistry and potential applications of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate.

References

-

Garofalo, A., et al. (1996). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 39(20), 3957-3966. Available at: [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. Available at: [Link]

-

Duan, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020. Available at: [Link]

-

Kulkarni, P. M., et al. (2014). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 5(8), 924-929. Available at: [Link]

-

Abdel-Rahman, A. A. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Kulkarni, P. M., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(3), 894-899. Available at: [Link]

-

SpectraBase. 1H-Indole-2-carboxylic acid, 5-fluoro-3-formyl-, methyl ester - Optional[13C NMR]. Available at: [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

- Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Available at: [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. Available at: [Link]

-

PubChemLite. 4-bromo-7-fluoro-2-methyl-1h-indole. Available at: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]

-

PubChemLite. 4-bromo-7-fluoroindole. Available at: [Link]

-

J&K Scientific. Methyl 4-bromo-1H-indole-7-carboxylate | 1224724-39-3. Available at: [Link]

-

Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position. Chemical Communications (RSC Publishing). Available at: [Link]

-

Palladium-Catalyzed Cascade Reaction of Indoles with α,α-Difluoro-β,γ-Unsaturated Ketones: One-Step Access to 2‑Fluorocarbazoles. ACS Figshare. Available at: [Link]

-

Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available at: [Link]

- Google Patents. (2009). WO 2009/144554 Al.

-

Nucleophilic Reactivities of Indoles. ResearchGate. Available at: [Link]

-

PubChem. Methyl 4-bromo-1H-indole-7-carboxylate. Available at: [Link]

-

Nucleophilic reactivities of indoles. PubMed. Available at: [Link]

- Google Patents. (2009). DE102007063507A1 - Process for the preparation of carboxylic acid esters.

Sources

- 1. Fischer Indole Synthesis [organic-chemistry.org]

- 2. Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate | 1427380-14-0 [sigmaaldrich.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate CAS number and identifiers

An In-depth Technical Guide to Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this esteemed class of molecules, halogenated derivatives represent a critical frontier for innovation. This guide focuses on methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate , a highly functionalized indole derivative poised as a valuable building block for contemporary drug discovery programs.

The strategic placement of both a bromine and a fluorine atom on the indole core offers distinct advantages to the medicinal chemist. The fluorine atom at the 7-position can significantly enhance metabolic stability, modulate lipophilicity, and improve binding interactions with target proteins.[1] Concurrently, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of complex molecular architectures. This dual-halogenation pattern, combined with the methyl ester at the 2-position, makes this compound an attractive starting point for developing novel therapeutics in fields such as oncology, infectious diseases, and neurology.[1]

This technical whitepaper provides a comprehensive overview of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, consolidating its core identifiers, physicochemical properties, plausible synthetic strategies, safety protocols, and potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and physicochemical properties for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate are summarized below.

Table 1: Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1427380-14-0 | [3][4] |

| Chemical Name | methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate | [3] |

| Molecular Formula | C₁₀H₇BrFNO₂ | [3] |

| Molecular Weight | 272.07 g/mol | |

| MDL Number | MFCD23144157 | |

| InChI | 1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 | [3] |

| InChIKey | VHQGCQIAMPJJOP-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Synthetic Strategies and Chemical Reactivity

A plausible and widely used approach for constructing substituted indoles is the Fischer indole synthesis .[5] This method involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone. For the target molecule, a hypothetical retrosynthetic analysis points to a (2-bromo-5-fluorophenyl)hydrazine and a pyruvate derivative as key precursors.

Caption: Retrosynthetic analysis via the Fischer indole synthesis.

The reactivity of this molecule is governed by its key functional groups:

-

Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated for N-alkylation or N-arylation reactions, a common strategy to modify pharmacokinetic properties.

-

Aromatic Ring: The electron-rich indole core is susceptible to electrophilic substitution, though the positions are directed by the existing substituents. More significantly, the C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position.

-

Methyl Ester: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, a crucial step in building libraries of potential drug candidates.[6]

Exemplary Synthetic Protocol: Fischer Indole Cyclization

The following protocol is an exemplary, field-proven methodology adapted from standard procedures for Fischer indole synthesis and should be considered a starting point for laboratory investigation.[5] All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Formation of Hydrazine (via Diazotization and Reduction)

-

Diazotization: Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-neck round-bottom flask equipped with a stirrer and thermometer.[5]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the SnCl₂ solution, maintaining a temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Collect the precipitated hydrazine salt by filtration, wash with cold water, and basify with a saturated sodium bicarbonate solution to a pH of 8-9.

-

Extract the free hydrazine product with diethyl ether, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Fischer Indole Cyclization

-

Dissolve the crude (4-bromo-3-fluoro-2-methylphenyl)hydrazine (1.0 eq) and methyl pyruvate (1.2 eq) in glacial acetic acid.

-

Heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

If a precipitate forms, collect it by filtration. Otherwise, neutralize with a base and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Representative Spectroscopic Data

While specific spectra for this compound were not found, analysis of related indole structures allows for the prediction of key signals in ¹H and ¹³C NMR spectra, which are essential for structural confirmation.[6][7]

-

¹H NMR:

-

N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-11.5 ppm), characteristic of the indole NH.[6]

-

Aromatic Protons: Two doublets or doublet of doublets would be expected for the protons on the benzene portion of the indole ring.

-

C3-H Proton: A singlet or a finely split multiplet would appear around δ 7.0-7.5 ppm.

-

Methyl Protons: A sharp singlet for the -OCH₃ group will be present around δ 3.7-4.0 ppm.[6]

-

-

¹³C NMR:

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (δ > 160 ppm).[6][7]

-

Aromatic Carbons: Signals for the 8 carbons of the indole ring will be observed in the aromatic region (δ 100-140 ppm). The carbons directly attached to the electronegative bromine and fluorine atoms will show characteristic shifts and splitting patterns (in the case of C-F coupling).

-

Methyl Carbon: The methyl carbon of the ester will resonate in the upfield region (δ ~55 ppm).[6]

-

Applications in Research and Drug Development

The unique substitution pattern of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate makes it a highly valuable intermediate for creating novel chemical entities with therapeutic potential.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate | 1427380-14-0 [sigmaaldrich.com]

- 4. Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate | 1427380-14-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tetratek.com.tr [tetratek.com.tr]

solubility profile of 4-bromo-7-fluoroindole derivatives in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-7-Fluoroindole Derivatives in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold profoundly influences the molecule's physicochemical properties, including its electronic distribution, metabolic stability, and binding interactions with biological targets.[2][3] Specifically, 4-bromo-7-fluoroindole derivatives are emerging as a promising class of compounds in drug discovery. However, their therapeutic potential can only be realized if they can be effectively formulated and delivered, processes that are fundamentally governed by their solubility.

Solubility is a critical physical property that impacts every stage of drug development, from initial high-throughput screening and synthesis to formulation and bioavailability.[4] A compound that is poorly soluble in common organic solvents can pose significant challenges for purification, characterization, and the preparation of stock solutions for biological assays. This guide provides a comprehensive overview of the theoretical and practical considerations for determining and understanding the , tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon forming new solute-solvent interactions. For a substance to dissolve, the energy of the solvated state must be lower than the energy of the solid state. The adage "like dissolves like" serves as a useful first-pass guideline, emphasizing that substances with similar polarities tend to be miscible.[5]

The Indole Scaffold

The indole ring system possesses a unique combination of features:

-

Aromaticity: The bicyclic aromatic system allows for π-π stacking interactions.

-

Hydrogen Bonding: The pyrrole-like nitrogen atom has a proton (N-H) that can act as a hydrogen bond donor. The lone pair on the nitrogen is part of the aromatic system and is less available as a hydrogen bond acceptor.

-

Dipole Moment: The fusion of the benzene and pyrrole rings creates a significant dipole moment, lending the molecule polar character.

The Influence of Halogen Substituents: Bromine and Fluorine

The introduction of bromine at the 4-position and fluorine at the 7-position modifies the indole core in distinct ways:

-

Fluorine: As the most electronegative element, fluorine is a strong electron-withdrawing group. It can participate as a weak hydrogen bond acceptor. Its small size means it generally has a minimal steric impact.

-

Bromine: Bromine is less electronegative than fluorine but is more polarizable. It increases the molecular weight and surface area of the molecule, generally leading to decreased aqueous solubility and increased lipophilicity. Crucially, bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom is attracted to a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a solvent molecule.[6]

The combination of a hydrogen bond-donating N-H group, an aromatic system, a lipophilic bromine atom, and an electronegative fluorine atom results in a complex molecular surface capable of a wide range of interactions.

Predictive Approaches to Solubility

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of solubility. These methods are particularly useful for prioritizing compounds in early discovery phases.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate calculated molecular descriptors (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility.[4][7]

-

Machine Learning Models: Modern approaches utilize machine learning algorithms trained on large datasets of known solubility data to predict the solubility of new compounds in various solvents with increasing accuracy.[8] While these models are powerful, they are dependent on the quality and diversity of the training data and may not be perfectly accurate for novel scaffolds like specific indole derivatives.[8]

Experimental Determination of Solubility: A Validated Protocol

While predictive models are useful, experimental measurement remains the gold standard for obtaining accurate solubility data. The equilibrium shake-flask method is a robust and widely accepted technique.[9]

Core Protocol: Equilibrium Shake-Flask Solubility Assay with HPLC Quantification

This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamic solubility value.

Objective: To determine the equilibrium solubility of a 4-bromo-7-fluoroindole derivative in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Test Compound (e.g., 4-bromo-7-fluoro-1H-indole)

-

Selected Organic Solvents (HPLC grade, e.g., Acetonitrile, DMSO, Methanol, Ethyl Acetate)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of the test compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations. This series should bracket the expected solubility range.

-

-

Sample Preparation (The "Excess Solid" Method): [9]

-

Add an excess amount of the solid test compound to a pre-weighed 2 mL glass vial. "Excess" means adding enough solid so that some remains undissolved at equilibrium (e.g., 2-5 mg).

-

Record the exact weight of the compound added.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining micro-particulates.

-

Perform an accurate dilution of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Quantification by HPLC:

-

Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

-

Analyze the diluted sample from step 5 under the same HPLC conditions.

-

Determine the concentration of the diluted sample by interpolating its peak area from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Interpreting Solubility Data: A Guide for 4-Bromo-7-Fluoroindoles

The solubility of a given derivative will depend heavily on the chosen solvent. Below is an illustrative table summarizing expected solubility trends for representative 4-bromo-7-fluoroindole structures.

Table 1: Illustrative Solubility Profile of 4-Bromo-7-Fluoroindole Derivatives (Note: These are representative values to demonstrate trends and formatting; actual experimental values are required for specific compounds.)

| Solvent | Solvent Type | Dielectric Constant (ε) | Compound A (Parent Indole) | Compound B (+ COOH group) | Compound C (N-Methylated) |

| DMSO | Polar Aprotic | 47.2 | > 100 mg/mL | > 50 mg/mL | > 100 mg/mL |

| DMF | Polar Aprotic | 38.3 | > 100 mg/mL | > 40 mg/mL | > 100 mg/mL |

| Methanol | Polar Protic | 32.7 | ~ 20 mg/mL | ~ 15 mg/mL | ~ 25 mg/mL |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 10 mg/mL | ~ 5 mg/mL | ~ 15 mg/mL |

| Ethyl Acetate | Moderately Polar | 6.0 | ~ 5 mg/mL | < 1 mg/mL | ~ 8 mg/mL |

| Dichloromethane | Nonpolar | 9.1 | ~ 8 mg/mL | < 0.5 mg/mL | ~ 12 mg/mL |

| Toluene | Nonpolar | 2.4 | < 1 mg/mL | < 0.1 mg/mL | < 2 mg/mL |

Analysis of Trends:

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar N-H group and the aromatic ring system. They are excellent solvents for creating concentrated stock solutions.

-

Moderate Solubility in Polar Protic Solvents (Methanol): Methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the indole N-H.

-

Lower Solubility in Nonpolar Solvents (Toluene, Hexane): The strong solute-solute interactions (hydrogen bonding and π-stacking) within the indole crystal lattice are not sufficiently overcome by the weak van der Waals forces offered by nonpolar solvents.

-

Effect of a Carboxylic Acid (Compound B): The addition of a polar COOH group, which is a strong hydrogen bond donor and acceptor, can increase polarity. However, it can also lead to very strong intermolecular interactions in the solid state (e.g., dimer formation), potentially lowering solubility in moderately polar and nonpolar solvents compared to the parent compound.

-

Effect of N-Methylation (Compound C): Replacing the N-H proton with a methyl group removes the primary hydrogen bond donor site. This disrupts the strong N-H---N hydrogen bonding network in the crystal, which can sometimes lead to a slight increase in solubility in less polar solvents, as the energy required to break up the crystal lattice is reduced.

Sources

- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. chem.ws [chem.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.unipd.it [research.unipd.it]

- 9. lifechemicals.com [lifechemicals.com]

molecular weight and structural analysis of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

An In-depth Technical Guide: Molecular Weight and Structural Analysis of Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

Introduction

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active molecules, including the essential amino acid tryptophan and neurotransmitter serotonin.[1] The strategic placement of bromo and fluoro substituents on the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable building block for novel therapeutic agents.

This guide provides a comprehensive framework for the definitive characterization of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate. As Senior Application Scientists, we recognize that rigorous and unambiguous structural validation is the bedrock of reproducible scientific research and successful drug development. This document moves beyond mere procedural descriptions to explain the causality behind analytical choices, offering an integrated approach that combines mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography. The protocols described herein are designed as self-validating systems, ensuring the highest degree of confidence in the final structural assignment.

Section 1: Core Physicochemical Properties and Molecular Weight Determination

The initial step in characterizing any novel compound is to confirm its fundamental properties, most critically its molecular formula and weight. These data provide the foundational check against which all subsequent structural data are validated.

Compound Identity

A summary of the key identifiers and properties for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is presented below.

| Property | Value | Source |

| CAS Number | 1427380-14-0 | |

| Molecular Formula | C₁₀H₇BrFNO₂ | |

| Calculated Molecular Weight | 272.07 g/mol | |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| InChI Key | VHQGCQIAMPJJOP-UHFFFAOYSA-N | |

| Storage Conditions | Room temperature, sealed in dry, keep in dark place |

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

While the theoretical molecular weight is calculated from the molecular formula, it must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.

Causality of Method Choice: For a molecule containing bromine, HRMS is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by approximately 2 Da. A successful HRMS measurement will not only confirm the exact mass of the monoisotopic peak but also resolve the characteristic isotopic pattern of a monobrominated compound, providing an immediate and powerful validation of the compound's identity.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the solid sample.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation & Parameters:

-

Instrument: An LC-HRMS system, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically preferred for indole derivatives to generate the protonated molecule, [M+H]⁺.

-

Mass Range: Scan from m/z 100 to 500.

-

Resolution: Set to >10,000 (FWHM).

-

Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (C₁₀H₈BrFNO₂⁺). The expected exact mass is approximately 271.9822 Da. Compare the measured mass and the observed isotopic distribution pattern with the theoretical values. The presence of a signal at ~273.9802 Da with nearly equal intensity will confirm the presence of the ⁸¹Br isotope.

-

Section 2: Elucidation of Covalent Structure by NMR Spectroscopy

Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the covalent structure—the precise connectivity of all atoms. This is achieved through a suite of 1D and 2D NMR experiments.

¹H NMR Analysis: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

Expertise & Insights: The chemical shifts in the indole ring are influenced by the anisotropic effect of the aromatic system and the electronic effects of the substituents.

-

The fluoro group at C7 is strongly electron-withdrawing and will deshield adjacent protons.

-

The bromo group at C4 is also electron-withdrawing.

-

The methyl ester at C2 deshields the proton at C3.

-

The N-H proton is typically broad and appears far downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| NH (H1) | ~11.5 - 12.5 | br s | - | Acidic proton, subject to exchange, typically broad. |

| H3 | ~7.0 - 7.2 | s | - | Singlet due to no adjacent protons. |

| H5 | ~7.3 - 7.5 | t | J(H5-H6) = ~8.0, J(H5-F) = ~8.0 | Coupled to both H6 and the fluorine at C7. |

| H6 | ~7.1 - 7.3 | dd | J(H6-H5) = ~8.0, J(H6-F) = ~10.0 | Coupled to H5 and shows a larger coupling to the fluorine. |

| -OCH₃ | ~3.9 - 4.0 | s | - | Standard chemical shift for a methyl ester. |

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. When used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, carbons can be edited based on the number of attached protons (CH, CH₂, CH₃), greatly simplifying spectral assignment.[2]

2D NMR: Unambiguous Connectivity

While 1D NMR provides the pieces, 2D NMR experiments show how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H5 and H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

The logical flow of NMR experiments is critical for efficient and accurate structure determination.

Sources

The 7-Fluoro Indole-2-Carboxylate Pharmacophore: A Guide to Physicochemical Tuning and Metabolic Stability

Topic: Role of 7-Fluoro Substitution in Indole-2-Carboxylate Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NMDA receptor antagonists (glycine site), antiviral agents (HCV, Influenza PB2), and anticancer therapeutics. While the indole ring itself provides a robust scaffold for hydrogen bonding and

This substitution is not merely a steric block; it fundamentally alters the electronic landscape of the indole ring. The 7-fluoro substitution exerts a potent inductive effect (

Physicochemical Foundations: The "Fluorine Effect"

The strategic placement of fluorine at C7 affects the indole-2-carboxylate scaffold through three primary vectors:

Modulation of N-H Acidity (pKa)

The indole N-H is a critical hydrogen bond donor (HBD) in biological recognition.

-

Mechanism: The high electronegativity of fluorine at C7 pulls electron density through the

-framework (inductive withdrawal). Because C7 is adjacent to the nitrogen, this effect is pronounced. -

Outcome: This lowers the pKa of the pyrrolic N-H (making it more acidic).

-

Biological Impact: A more acidic N-H forms stronger hydrogen bonds with acceptor residues (e.g., aspartate or glutamate carboxylates) in receptor binding pockets, such as the NMDA glycine site.

Metabolic Blocking

The C7 position of the indole ring is electronically rich and sterically accessible, making it a "soft spot" for metabolic degradation.

-

Oxidative Metabolism: Cytochrome P450 enzymes frequently hydroxylate electron-rich aromatic rings. The C-F bond (approx. 116 kcal/mol) is metabolically inert to these conditions, effectively "capping" the site.

-

Aldehyde Oxidase (AO) Evasion: For 7-azaindoles, AO-mediated oxidation at C2 is a major liability. Replacing the 7-nitrogen with a C-F bond (7-fluoroindole) eliminates the specific electronic requirement for AO recognition while maintaining similar sterics to the nitrogen lone pair.

Lipophilicity and Permeability

-

LogP Shift: Fluorination typically increases lipophilicity (LogP) by 0.2–0.4 units compared to hydrogen.

-

CNS Penetration: For NMDA antagonists targeting the central nervous system, this incremental increase in lipophilicity often improves Blood-Brain Barrier (BBB) permeability without rendering the molecule insoluble.

Mechanistic Case Study: NMDA Receptor Antagonism

The most well-characterized application of the 7-fluoroindole-2-carboxylate scaffold is in the design of antagonists for the glycine modulatory site (GMS) of the NMDA receptor.

The Pharmacophore

Competitive antagonists at the GMS require three key interactions:

-

Anionic Interaction: The C2-carboxylate interacts with a cationic residue (typically Arg or Lys) or bridges via Mg²⁺.

-

H-Bond Donor: The indole N-H donates a hydrogen bond to an acceptor (e.g., backbone carbonyl or sidechain carboxylate).

-

Hydrophobic Pocket Fill: Substituents at C4, C6, or C7 occupy hydrophobic sub-pockets.

The Role of 7-Fluoro

In high-affinity antagonists (e.g., derivatives of 5,7-dichlorokynurenic acid or indole-2-carboxylates), the 7-substituent is critical.

-

Binding: The 7-fluoro group fills a small hydrophobic pocket defined by residues like Phe or Trp.

-

Electrostatics: Unlike a bulkier chloro or methyl group, the fluorine atom can engage in multipolar interactions with orthogonal carbonyls or amide hydrogens in the protein backbone.

Visualization: Pharmacophore Logic

Figure 1: Pharmacophore map illustrating the structural role of the 7-fluoro substituent in NMDA receptor binding.

Experimental Protocol: Synthesis of Ethyl 7-Fluoroindole-2-Carboxylate

While the Reissert synthesis is useful for scale-up, the Fischer Indole Synthesis is the most direct route for medicinal chemistry exploration when starting from 2-fluorophenylhydrazine.

Reaction Scheme

The synthesis involves the condensation of 2-fluorophenylhydrazine with ethyl pyruvate, followed by acid-catalyzed sigmatropic rearrangement and cyclization.

Figure 2: Synthetic pathway for the regioselective formation of the 7-fluoroindole scaffold.

Detailed Methodology

Safety Note: Hydrazines are toxic and potentially carcinogenic. Polyphosphoric acid is corrosive. Perform all steps in a fume hood.

Step 1: Hydrazone Formation

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq, e.g., 10 mmol) in absolute ethanol (50 mL).

-

Addition: Add ethyl pyruvate (1.1 eq, 11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2 hours. Monitor by TLC (typically hexane:ethyl acetate 4:1) for the disappearance of hydrazine.

-

Isolation: Cool the mixture. The hydrazone often precipitates upon cooling. If not, evaporate the solvent under reduced pressure. The crude hydrazone can usually be used directly or recrystallized from ethanol/water.

Step 2: Fischer Cyclization

-

Preparation: Place Polyphosphoric Acid (PPA) (approx. 10–15 g per g of hydrazone) in a beaker and warm to 80°C to reduce viscosity.

-

Reaction: Add the crude hydrazone from Step 1 to the warm PPA with mechanical stirring (PPA is very viscous).

-

Heating: Heat the mixture to 100–110°C for 3–4 hours. The reaction will darken significantly.

-

Critical Control Point: Do not overheat (>130°C) to avoid charring.

-

-

Quenching: Cool the mixture to approx. 60°C. Pour the reaction mass slowly onto crushed ice (approx. 200 g) with vigorous stirring. The PPA must hydrolyze and dissolve.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove residual acid), water, and brine. Dry over anhydrous Na₂SO₄.[1]

-

Final Isolation: Evaporate the solvent. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Expectations: 50–70%.

-

Characterization: 1H NMR will show the characteristic doublet-of-doublets or multiplet for the 7-F proton and the absence of the N-H signal from the hydrazine (replaced by the indole N-H broad singlet).

-

Comparative Data: 7-H vs. 7-F

The following table summarizes the shift in properties when substituting Hydrogen for Fluorine at the 7-position of the indole-2-carboxylate core.

| Property | Indole-2-Carboxylate (7-H) | 7-Fluoroindole-2-Carboxylate (7-F) | Impact on Drug Design |

| N-H Acidity (pKa) | ~16.9 (in DMSO) | ~15.5–16.0 | Increased Acidity: Stronger H-bond donor to receptor anions. |

| Metabolic Stability | Susceptible to C7-hydroxylation | High (Blocked) | Prolonged half-life (t1/2); reduced clearance. |

| LogP (Lipophilicity) | ~2.1 | ~2.4 | Enhanced membrane/BBB permeability. |

| Electronic Nature | Electron-rich aromatic | Electron-deficient ring | Reduced susceptibility to oxidative attack; altered |

| Bioisosterism | Native Scaffold | 7-Azaindole Isostere | Mimics 7-N sterics without the H-bond acceptor liability of pyridine N. |

References

-

Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. [Link]

-

Reissert Indole Synthesis. Organic Syntheses. [Link]

-

Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Advanced Safety & Handling Whitepaper: Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

Executive Summary: Beyond the Boilerplate SDS

In modern drug discovery and medicinal chemistry, halogenated indoles serve as privileged pharmacophores. Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate (CAS: 1427380-14-0) is a highly specialized building block utilized extensively in structure-activity relationship (SAR) studies and cross-coupling reactions[1].

While standard Safety Data Sheets (SDS) provide generalized occupational hazard codes, they often fail to explain the chemical causality behind these warnings. For researchers and application scientists, understanding how the specific substitution pattern (C4-bromo, C7-fluoro) dictates the molecule's physical behavior, biological reactivity, and environmental persistence is critical[2]. This whitepaper synthesizes physicochemical profiling with self-validating laboratory protocols to establish a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned framework for handling this compound.

Physicochemical Profiling & Mechanistic Toxicology

To safely handle methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, one must first understand how its structural features govern its hazard profile. The baseline hazards for indole-2-carboxylates typically include Category 2 skin/eye irritation and Category 3 respiratory irritation[3],[4]. However, the dual halogenation significantly modifies these baseline metrics.

Quantitative Hazard Data

| Property / Metric | Value / Classification | Causality & Impact |

| CAS Number | 1427380-14-0 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C10H7BrFNO2 | High molecular weight (272.07 g/mol ) contributes to fine-powder settling rates. |

| Physical State | Solid (Powder) | Prone to static-induced aerosolization; requires grounded handling tools[5]. |

| Acute Toxicity (Oral) | Category 4 (H302) | Ester hydrolysis in vivo releases bioactive indole metabolites. |

| Skin/Eye Irritation | Category 2 (H315, H319) | Lipophilic halogens enhance dermal and ocular membrane permeation. |

| STOT-SE | Category 3 (H335) | Inhalation of micro-particulates causes severe mucosal inflammation. |

The Causality of Halogenation

The placement of the fluorine atom at the C7 position and the bromine atom at the C4 position creates a highly polarized, electron-withdrawn indole core.

-

Increased Lipophilicity: Halogenation increases the partition coefficient (logP), allowing the molecule to rapidly cross lipid bilayers. If exposed to the skin, the compound permeates faster than non-halogenated analogs, leading to acute localized irritation (H315)[6].

-

NH Acidity: The strong electron-withdrawing effect of the C7-fluorine increases the acidity of the adjacent indole N-H bond. This makes the molecule more reactive toward biological nucleophiles and moisture, exacerbating its irritant properties on the respiratory tract (H335)[2].

Mechanistic pathway linking halogenated indole structure to GHS hazard classifications.

Experimental Protocols: A Self-Validating System

Standard operating procedures (SOPs) often fail because they rely on human compliance without built-in verification. The following methodology for handling methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate utilizes a self-validating system —where each step inherently proves the success of the previous one.

Protocol: High-Containment Handling and Reaction Setup

-

Step 1: Environmental Verification (Fume Hood)

-

Action: Activate the fume hood and verify the continuous airflow monitor reads > 0.5 m/s.

-

Causality: Fine powders of halogenated indoles are highly susceptible to aerosolization. A verified draft ensures that any micro-particulates generated during opening are pulled away from the operator's breathing zone[5].

-

-

Step 2: Static Mitigation

-

Action: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use only grounded, stainless-steel spatulas.

-

Causality: Highly functionalized organic powders build static charge. Unmitigated static causes the powder to "jump," leading to uncontrolled dispersion and contamination of the workspace.

-

-

Step 3: Gravimetric Transfer

-

Action: Weigh the compound directly into a pre-tared, septa-sealable reaction vial within the balance enclosure. Seal the vial before removing it from the balance area.

-

Validation: The balance reading must stabilize within 3 seconds. If the reading drifts, it indicates static interference or micro-drafts, invalidating the containment.

-

-

Step 4: Closed-System Solubilization

-

Action: Inject the reaction solvent (e.g., DMF, DMSO, or THF) through the septum using a syringe under an inert atmosphere (N2/Ar).

-

Causality: Solubilizing the compound in a closed system completely eliminates the inhalation hazard (H335) before the reaction even begins.

-

Step-by-step self-validating workflow for handling halogenated indole derivatives.

Emergency Response & Decontamination Logic

Because halogenated indoles possess potent biological activity—often interacting with bacterial and cellular pathways[6]—environmental release must be strictly mitigated.

Spill Mitigation Protocol

If a powder spill occurs outside of primary containment:

-

Do not sweep. Sweeping aerosolizes the compound.

-

Quench & Absorb: Cover the spill with a damp absorbent pad soaked in a mild basic solution (10% sodium carbonate). The base helps to suppress the volatility of any acidic byproducts and facilitates the hydrolysis of the ester if left for extended periods.

-

Collect: Transfer the absorbed material into a designated halogenated waste container using non-sparking tools[3].

Self-Validating Decontamination (The UV Check)

How do you prove the bench is clean? Indole derivatives possess extended conjugated pi-systems that often exhibit fluorescence under ultraviolet light.

-

Validation Step: After washing the spill area with soapy water and wiping it dry, illuminate the surface with a handheld 254 nm / 365 nm UV lamp. The absence of fluorescent residue definitively validates that the decontamination protocol was successful.

References

-

ResearchGate. "Halogenated indoles eradicate bacterial persister cells and biofilms." ResearchGate Publications.[Link]

-

ASM Journals. "Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes." mSystems. [Link]

Sources

Introduction: The Privileged Status of Halogenated Indoles in Drug Discovery

An In-depth Technical Guide to the 4-Bromo-7-Fluoroindole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a multitude of diverse biological receptors.[1][2] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, allows it to serve as a versatile template for drug design. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core structure dramatically enhances its therapeutic potential.

Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This can lead to improved pharmacokinetic profiles, such as enhanced blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system (CNS).[3] Bromine, on the other hand, not only contributes to binding interactions but also serves as a crucial synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[4][5]

The 4-bromo-7-fluoroindole scaffold synergistically combines these attributes. The 7-fluoro substituent can enhance metabolic stability and modulate the electronic properties of the indole ring, while the 4-bromo position provides a reactive site for introducing molecular diversity. This guide provides a comprehensive literature review of this specific scaffold, detailing its synthesis, established applications in medicinal chemistry, and future potential for the development of novel therapeutics.

Core Synthesis and Methodologies

The construction of the indole nucleus is a well-established field in organic chemistry, with classic methods like the Fischer, Madelung, and Bischler syntheses providing foundational routes. However, the synthesis of specifically substituted indoles, such as the 4-bromo-7-fluoro variant, often requires more tailored approaches to control regiochemistry and achieve desirable yields.

One common strategy involves a multi-step sequence starting from a correspondingly substituted nitro-aromatic precursor. This approach offers robust control over the final substitution pattern.

Representative Synthetic Protocol: Synthesis of 4-Bromo-6-Fluoro-1H-indole

The following protocol, adapted from a patented method, illustrates a common pathway for synthesizing a closely related bromo-fluoro-indole, which demonstrates the key chemical transformations involved.[6]

Step 1: Vinylation of the Nitroaromatic Ring

-

To a solution of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the reaction mixture at 100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to yield the crude enamine intermediate, 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine.[6]

Causality: This step forms a reactive enamine intermediate. The DMF-DMA acts as a one-carbon electrophile, and pyrrolidine serves as a nucleophilic catalyst, facilitating the condensation with the activated methyl group of the nitrotoluene derivative.

Step 2: Reductive Cyclization to Form the Indole Ring

-

Dissolve the crude enamine intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).

-

Add a suspension of Raney Nickel in water to the mixture.

-

At 0 °C, slowly add hydrazine monohydrate.

-

Allow the reaction to warm to room temperature and stir for approximately 5 hours.

-

Filter the reaction mixture through diatomaceous earth, washing the filter cake with ethyl acetate (EtOAc).

-

Combine the filtrates and concentrate under reduced pressure to yield the final product, 4-bromo-6-fluoro-1H-indole.[6]

Causality: This is a reductive cyclization. Hydrazine monohydrate in the presence of Raney Nickel reduces the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine, which, after elimination of pyrrolidine and subsequent aromatization, yields the indole core.

Quantitative Data: Potency of Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Potency (IC50, nM) |

| Vemurafenib | BRAF V600E | 31 | Colo-205 | 100 |

| Vemurafenib | wild-type BRAF | 100 | - | - |

| Vemurafenib | c-RAF-1 | 48 | - | - |

| Data adapted from BenchChem application notes for the related 5-bromo-7-azaindole scaffold.[4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

-

Compound Preparation : Prepare serial dilutions of the test compound (e.g., derived from the 4-bromo-7-fluoroindole scaffold) in DMSO.

-

Reaction Setup : In a 384-well plate, add the assay buffer, the recombinant target kinase (e.g., BRAF V600E), the appropriate substrate (e.g., kinase-dead MEK1), and the test compound dilutions.

-

Initiation : Initiate the kinase reaction by adding a solution of ATP.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection : Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve. [4]

Neurodegenerative Diseases: Modulating CNS Targets

The development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is exceptionally challenging, largely due to the blood-brain barrier (BBB). [3][7]The incorporation of fluorine into drug candidates is a well-established strategy to improve BBB penetration. [3]Fluorine's high electronegativity can reduce the pKa of nearby amine groups and lower the molecule's susceptibility to metabolic degradation by cytochrome P450 enzymes, prolonging its half-life in the body.

While specific studies on 4-bromo-7-fluoroindole for neurodegenerative diseases are emerging, the scaffold possesses ideal characteristics for CNS drug design. The lipophilicity and metabolic stability conferred by the fluorine atom, combined with the synthetic versatility of the bromine atom, make it a promising starting point. For instance, in silico studies of the related 4-bromo-3-fluorobenzonitrile showed good potential for BBB and CNS penetration, suggesting it may act as an inhibitor for enzymes relevant to Alzheimer's disease. [8]Mutations in genes that regulate lipid metabolism, such as PLD3, have also been linked to increased risk for Alzheimer's, highlighting novel pathways for therapeutic intervention. [9]

Antimicrobial and Anti-Virulence Applications

With the rise of antibiotic-resistant bacteria, there is an urgent need for new therapeutic strategies. One promising approach is anti-virulence therapy, which aims to disarm pathogens by inhibiting their virulence factors (e.g., toxins, biofilms) rather than killing them, thereby reducing the selective pressure for resistance. [10] Halogenated indoles have demonstrated significant potential in this area. Studies have shown that bromoindoles and fluoroindoles can inhibit biofilm formation and virulence in a range of pathogens. [11][12][13]For example, 7-fluoroindole was identified as a potent inhibitor of biofilm formation and the production of quorum-sensing (QS) regulated virulence factors in Pseudomonas aeruginosa. [13] Research on a panel of halogenated indoles against enterohemorrhagic Escherichia coli (EHEC) revealed important structure-activity relationships. [11]* Activity Order : Chloroindoles > Bromoindoles > Indole > Fluoroindoles.

-

Positional Effects : Halogenation at the C4 or C5 position tends to promote antimicrobial activity, while substitution at C7 can be detrimental. [11] This suggests that the 4-bromo-7-fluoroindole scaffold may have a nuanced activity profile, where the 4-bromo group contributes positively to antimicrobial or anti-biofilm effects, while the 7-fluoro group primarily modulates pharmacokinetic properties.

Quantitative Data: Antimicrobial and Anti-Biofilm Activity

| Compound | Minimum Inhibitory Conc. (MIC) (µg/mL) | Biofilm Inhibition (at 20 µg/mL) | Organism |

| 4-Bromoindole | 100 | >61% | EHEC |

| 5-Bromoindole | 200 | >61% | EHEC |

| 4-Chloroindole | 50 | >80% | V. parahaemolyticus |

| Data from Lee et al. (2014) and Kim et al. (2021).[11][12] |

Experimental Protocol: Crystal Violet Biofilm Assay

-

Inoculation : Grow a bacterial culture (e.g., E. coli, P. aeruginosa) overnight. Dilute the culture in fresh growth medium and add it to the wells of a 96-well microtiter plate containing serial dilutions of the test compound.

-

Incubation : Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing : Discard the planktonic (free-floating) cells and gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.

-

Staining : Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. Crystal violet stains the attached biofilm biomass.

-

Solubilization : Discard the crystal violet solution and wash the wells again. Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the stain bound to the biofilm.

-

Quantification : Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550 nm) using a microplate reader. A lower absorbance in treated wells compared to the untreated control indicates biofilm inhibition.

Future Perspectives and Conclusion

The 4-bromo-7-fluoroindole scaffold represents a highly valuable and versatile platform for modern medicinal chemistry. Its constituent halogens provide a powerful combination of features: the fluorine atom for optimizing drug-like properties such as metabolic stability and CNS penetration, and the bromine atom as a key anchor for synthetic elaboration and diversity-oriented synthesis.

Current research has highlighted its potential in oncology, neurodegenerative disorders, and as a novel class of anti-virulence agents. Future research directions could include:

-

Exploring New Targets : Systematically screening libraries based on this scaffold against a wider range of biological targets.

-

Advanced Drug Modalities : Utilizing the bromo-handle for the development of more complex therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where the scaffold serves as the warhead for a target protein.

-

Computational Chemistry : Employing in silico docking and molecular dynamics simulations to guide the rational design of next-generation inhibitors with improved potency and selectivity.

References

- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.

- Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2014). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. ResearchGate.

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- ChemicalBook. (2023). 4-Bromo-7-azaindole: properties, applications and safety.

- ChemScene. (n.d.). 4-Bromo-7-fluoro-1H-indole-3-carboxylic acid.

- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry.

- PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione.

- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Shah, P., & Qi, L. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.

- BenchChem. (n.d.). 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole.

- Fluorochem. (n.d.). 7-Bromo-4-fluoro-1H-indole (CAS 292636-09-0).

- Sigma-Aldrich. (n.d.). 4-Bromo-7-fluoroquinoline.

- RJPT. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent.

- Synthonix. (n.d.). 7-Fluoroindole: A Versatile Building Block for Advanced Syntheses.

- Chem-Impex. (n.d.). 4-Bromo-7-azaindole.

- Kim, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.

- BenchChem. (2025). 7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals.

- Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters.

- Leoma, G. D., & Lokanath, N. K. (2023). Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. ResearchGate.

- Cochet, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- Bouley, J. (2018). Special focus on neuroscience: Neurodegenerative disease. Drug Discovery News.

- Walther, T. C., & Farese, R. V. (2024). Solving a 50-Year-Old Mystery Could Lead to Neurodegenerative Disease Treatments. Howard Hughes Medical Institute.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole|CAS 1427360-19-7 [benchchem.com]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Special focus on neuroscience: Neurodegenerative disease | Drug Discovery News [drugdiscoverynews.com]

- 8. researchgate.net [researchgate.net]

- 9. Solving a Mystery May Lead to Neurodegenerative Disease Treatments [hhmi.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Metabolic Stability of 7-Fluoroindole Esters: A Strategic Guide for Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract